

# Potential off-target effects of Tilfrinib in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025



## Tilfrinib Kinase Assay Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **Tilfrinib** in kinase assays. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific experimental challenges.

#### **Tilfrinib Kinase Selectivity Profile**

**Tilfrinib** (also known as ONO-7475) is a potent inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), with an IC50 value of approximately 3.15 nM. While it is reported to be highly selective, profiling against a panel of 60 tyrosine kinases has identified several off-target kinases. At a concentration of 100 nM, **Tilfrinib** inhibited 8 of the 60 kinases by more than 50%. The primary off-targets identified are AXL and MER, members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.

## Quantitative Kinase Inhibition Data for Tilfrinib (ONO-7475)

The following table summarizes the inhibitory activity of **Tilfrinib** against its primary target (Brk/PTK6) and key off-target kinases. This data is compiled from cell-based and biochemical assays.



| Kinase Target | IC50 (nM)          | Assay Type  | Reference    |
|---------------|--------------------|-------------|--------------|
| Brk (PTK6)    | 3.15               | Biochemical | [1][2][3]    |
| AXL           | 0.7                | Cell-based  | [4][1][2][3] |
| MER           | 1.0                | Cell-based  | [2][3]       |
| FLT3          | 147                | Cell-based  |              |
| TYRO3         | Data not available | Cell-based  | [4][1]       |
| TrkB          | Data not available | Cell-based  | [4][1]       |
| EphB2         | Data not available | Cell-based  | [4][1]       |
| PDGFRA        | Data not available | Cell-based  | [4][1]       |
| TrkA          | Data not available | Cell-based  | [4][1]       |
| TrkC          | Data not available | Cell-based  | [4][1]       |

Note: Specific IC50 values for TYRO3, TrkB, EphB2, PDGFRA, TrkA, and TrkC were not publicly available in the reviewed literature, though they were identified as being inhibited by >50% at 100 nM.

#### **Signaling Pathway Considerations**

**Tilfrinib**'s on-target activity against Brk and its significant off-target activity against AXL and MER can impact multiple signaling pathways involved in cell proliferation, survival, and migration. Researchers should consider these pathways when interpreting experimental results.





Click to download full resolution via product page

Caption: Tilfrinib's on-target and off-target inhibition pathways.

### **Experimental Protocols**

Detailed methodologies for common kinase assays are provided below. These can be adapted for use with **Tilfrinib**.

#### Adapta™ Universal Kinase Assay (TR-FRET)

The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects the formation of ADP, a common product of kinase reactions.

Principle: A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal.

General Protocol:



- Reaction Setup: In a suitable microplate, add the kinase, substrate, ATP, and varying concentrations of Tilfrinib.
- Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
- Detection: Add the Adapta<sup>™</sup> detection solution containing the Eu-labeled anti-ADP antibody,
  Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction.
- Equilibration: Incubate for 15-30 minutes at room temperature.
- Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm with excitation at 340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot against the Tilfrinib concentration to determine the IC50 value.



Click to download full resolution via product page

Caption: Workflow for the Adapta™ Universal Kinase Assay.

## Fluorescence Polarization (FP) Kinase Assay

FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.

Principle: A fluorescently labeled phosphopeptide (tracer) binds to a phosphospecific antibody. The product of the kinase reaction (unlabeled phosphopeptide) competes with the tracer for antibody binding, leading to a decrease in fluorescence polarization.

General Protocol:



- Kinase Reaction: Perform the kinase reaction as described for the Adapta™ assay.
- Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
- Detection: Add a mixture of the phosphospecific antibody and the fluorescently labeled tracer peptide.
- Incubation: Incubate to allow binding to reach equilibrium.
- Measurement: Read the fluorescence polarization on a suitable plate reader.
- Data Analysis: Plot the change in millipolarization (mP) units against the Tilfrinib concentration to determine the IC50.

#### **Troubleshooting Guide**

Q1: My IC50 value for **Tilfrinib** against Brk is significantly higher than the reported 3.15 nM.

- A1: Check ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like
   Tilfrinib is highly dependent on the ATP concentration in the assay. A higher ATP
   concentration will lead to a higher apparent IC50. Ensure your ATP concentration is at or
   below the Km for the kinase.
- A2: Verify Enzyme Activity: The specific activity of your Brk enzyme preparation may be lower than expected. Confirm the enzyme's activity using a control substrate and a known inhibitor.
- A3: Review Assay Conditions: Ensure that the buffer components (e.g., pH, salt concentration, detergents) are optimal for Brk activity and do not interfere with Tilfrinib.
- A4: Solubility of **Tilfrinib**: **Tilfrinib** is soluble in DMSO. Ensure that the final DMSO concentration in your assay is consistent across all wells and is not affecting enzyme activity.

Q2: I am seeing significant inhibition of a kinase that is not a known off-target of **Tilfrinib**.

 A1: Consider Assay Artifacts: Some compounds can interfere with the detection method. For fluorescence-based assays, check for autofluorescence or quenching by **Tilfrinib** at the concentrations used. Run a control without the kinase to assess this.



- A2: Promiscuous Inhibition: At high concentrations, many kinase inhibitors can exhibit nonspecific inhibition. Determine if the inhibition is dose-dependent and if the IC50 is significantly higher than for known targets.
- A3: Purity of Tilfrinib: Verify the purity of your Tilfrinib sample, as impurities could be responsible for the observed off-target activity.

Q3: My assay results show high variability between replicate wells.

- A1: Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, inhibitor, and ATP.
- A2: Incomplete Mixing: Mix the contents of the wells thoroughly after each addition, but avoid introducing bubbles.
- A3: Plate Edge Effects: Temperature and evaporation gradients can occur at the edges of the plate. Avoid using the outermost wells for critical measurements or ensure proper plate sealing and incubation.
- A4: Reagent Stability: Ensure that all reagents, particularly the kinase and ATP, have been stored correctly and have not undergone multiple freeze-thaw cycles.



Click to download full resolution via product page

Caption: Logic diagram for troubleshooting common kinase assay issues.



#### Frequently Asked Questions (FAQs)

Q: What is the primary on-target for **Tilfrinib**? A: The primary target of **Tilfrinib** is Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).

Q: What are the most potent known off-targets for **Tilfrinib**? A: The most potent known off-targets are AXL and MER, with IC50 values of 0.7 nM and 1.0 nM, respectively, in cell-based assays.

Q: How was the off-target profile of **Tilfrinib** determined? A: The off-target profile was determined by screening **Tilfrinib** (as ONO-7475) against a panel of 60 tyrosine kinases in a cell-based assay.

Q: Should I be concerned about the off-target effects of **Tilfrinib** in my cell-based experiments? A: Yes, especially if your cells express high levels of AXL or MER. The potent inhibition of these kinases by **Tilfrinib** could lead to biological effects that are independent of its action on Brk. It is recommended to assess the expression levels of AXL and MER in your experimental system.

Q: Can I use **Tilfrinib** as a selective Brk inhibitor? A: While **Tilfrinib** is potent against Brk, its high potency against AXL and MER means it cannot be considered a completely selective Brk inhibitor, especially in cellular contexts where AXL and MER are expressed. The interpretation of results should account for the inhibition of these off-targets.

Q: Where can I find more detailed information on the kinase selectivity screen of **Tilfrinib** (ONO-7475)? A: The detailed kinase selectivity data can be found in the supplementary materials of the publication by Okura et al. in Clinical Cancer Research, 2020.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Brigatinib, a newly discovered AXL inhibitor, suppresses AXL-mediated acquired resistance to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Potential off-target effects of Tilfrinib in kinase assays].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611377#potential-off-target-effects-of-tilfrinib-in-kinase-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com